molecular formula C22H23N3O5 B2809385 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618404-96-9

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2809385
CAS No.: 618404-96-9
M. Wt: 409.442
InChI Key: XADJLQNUIUTWTI-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative featuring a dihydrobenzo[b][1,4]dioxine carbonyl moiety at position 4, a pyridin-2-yl group at position 5, and a 2-(dimethylamino)ethyl chain at position 1. Its molecular formula is C₂₄H₂₅N₃O₅ (calculated molecular weight: ~451.48 g/mol).

Properties

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-24(2)9-10-25-19(15-5-3-4-8-23-15)18(21(27)22(25)28)20(26)14-6-7-16-17(13-14)30-12-11-29-16/h3-8,13,19,26H,9-12H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZRRFKBHAEGOL-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one (CAS No. 618071-69-5) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Pyrrolone core : A five-membered ring containing nitrogen.
  • Dihydrobenzo[b][1,4]dioxine moiety : Imparts unique chemical properties and potential biological effects.
  • Dimethylaminoethyl substituent : Enhances solubility and may influence pharmacokinetics.

The molecular formula is C24H25N3O6C_{24}H_{25}N_{3}O_{6} with a molecular weight of approximately 451.47 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of the pyrrolone structure exhibit significant anticancer activity. For instance, modifications to similar scaffolds have shown IC50 values in the nanomolar range against various cancer cell lines, including melanoma and breast cancer cells .

CompoundIC50 (nM)Cell Line
4a3.8Melanoma
4b5.5Breast
60c2.4A375/TxR

The compound's ability to inhibit tubulin polymerization has been noted as a mechanism for its cytotoxic effects, which is crucial for cancer cell division .

The proposed mechanism involves the inhibition of microtubule dynamics by binding to the colchicine site on tubulin. This interaction disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

Studies have reported that the compound exhibits favorable metabolic stability compared to other analogs, with half-lives in human liver microsomes indicating potential for effective dosing regimens .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells .
  • In Vivo Efficacy :
    • Animal studies revealed significant tumor growth inhibition when administered at specific dosages, supporting its potential as an anticancer agent .
  • Resistance Overcoming :
    • The compound has shown promise in overcoming P-glycoprotein-mediated drug resistance, a common challenge in chemotherapy treatments. This was evidenced by enhanced efficacy against resistant cell lines compared to standard treatments like paclitaxel .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in:

Position 5 substituents (pyridinyl, fluorophenyl, or furanyl groups).

Position 1 alkylamino chains (dimethylaminoethyl vs. morpholinoethyl or pyrrolidinylethyl).

Additional functional groups (methoxy, nitro, or halogen substituents).

Compound Name R (Position 5) Alkyl Chain (Position 1) Molecular Weight Key Features
Target Compound Pyridin-2-yl 2-(Dimethylamino)ethyl ~451.48 Hydroxyl at C3; balanced polarity for membrane permeability
CAS 618424-97-8 2-Fluorophenyl 2-(Dimethylamino)ethyl 451.47 Fluorine enhances lipophilicity; potential CNS activity
CAS 618071-69-5 Pyridin-3-yl 2-Morpholinoethyl 451.47 Morpholine increases solubility; pyridin-3-yl alters binding affinity
5-Methylfuran-2-yl Analog 5-Methylfuran-2-yl 3-(Dimethylamino)propyl ~449.46 Furanyl group may improve metabolic stability; longer alkyl chain
Benzodioxol-5-yl Analog 6,7-Dimethoxybenzodioxol-5-yl 2-(Pyrrolidin-1-yl)ethyl ~567.54 Methoxy groups enhance electron density; higher molecular weight

Spectral Characterization

  • NMR : Pyridin-2-yl protons in the target compound resonate at δ ~8.5–7.5 ppm (aromatic), while fluorophenyl analogs show split signals at δ ~7.2–7.6 ppm .
  • IR : Hydroxyl (O–H) stretches at ~3200–3400 cm⁻¹ and carbonyl (C=O) at ~1680–1700 cm⁻¹ are consistent across analogs .

Research Implications

  • Drug Design: The 2-(dimethylamino)ethyl chain in the target compound offers a balance of solubility and lipophilicity, critical for bioavailability. Morpholinoethyl or pyrrolidinylethyl chains () may optimize pharmacokinetics in specific tissues.
  • Biofilm Targeting : Structural similarities to biofilm inhibitors () suggest the dihydrobenzo[b][1,4]dioxine moiety is critical for disrupting bacterial adhesion.

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